

An In-depth Technical Guide to 1-(Difluoromethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Difluoromethoxy)-4-methylbenzene

Cat. No.: B073539

[Get Quote](#)

CAS Number: 1583-83-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of **1-(Difluoromethoxy)-4-methylbenzene** (CAS No. 1583-83-1), a key fluorinated building block in organic synthesis. This document details the physicochemical properties, synthesis methodologies, and significant applications of this compound, with a particular focus on its role in the development of pharmaceutical agents. Experimental protocols for its synthesis are provided, alongside a summary of its spectroscopic data. Furthermore, this guide visualizes the synthetic workflow for a major application and the signaling pathway of the resulting drug product, offering a valuable resource for professionals in the fields of medicinal chemistry and drug discovery.

Introduction

1-(Difluoromethoxy)-4-methylbenzene, also known as 4-(difluoromethoxy)toluene, is an aromatic organic compound that has garnered significant interest in the chemical and pharmaceutical industries. The incorporation of the difluoromethoxy (-OCHF₂) group into organic molecules is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties. This functional group can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby protons, making it a valuable moiety in the

design of novel drug candidates and agrochemicals. Its structural similarity to an anisole or toluene backbone allows for its integration into a wide array of synthetic pathways, serving as a versatile intermediate for more complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the known physical, chemical, and spectroscopic properties of **1-(Difluoromethoxy)-4-methylbenzene** is presented below.

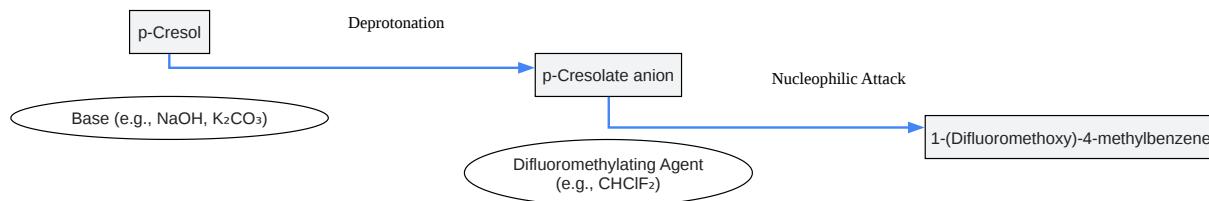
Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	1583-83-1	N/A
Molecular Formula	C ₈ H ₈ F ₂ O	[1]
Molecular Weight	158.15 g/mol	[1]
Appearance	Colorless to light yellow liquid	N/A
Boiling Point	167.4 ± 30.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Flash Point	61.2 ± 20.4 °C	[1]
InChIKey	DJDQNISEJVPQCS-UHFFFAOYSA-N	[2]
SMILES	Cc1ccc(OC(F)F)cc1	[1]

Spectroscopic Data

While a complete set of experimentally-derived spectra for **1-(Difluoromethoxy)-4-methylbenzene** is not readily available in the public domain, the following table summarizes the expected and reported spectroscopic characteristics.

Table 1: Spectroscopic Data for **1-(Difluoromethoxy)-4-methylbenzene**


Spectroscopy Type	Data
¹ H NMR	Expected signals for aromatic protons (multiplet), a triplet for the proton of the difluoromethoxy group (-OCHF ₂) due to coupling with the two fluorine atoms, and a singlet for the methyl protons.
¹³ C NMR	Expected distinct signals for the aromatic carbons, a characteristic triplet for the carbon of the difluoromethoxy group due to one-bond coupling with the two fluorine atoms, and a signal for the methyl carbon. For the related compound 2-iodo-1-methoxy-4-methylbenzene, the methyl carbon appears at δ 19.9 ppm and the aromatic carbons appear in the range of δ 85.7-156.1 ppm[3].
Mass Spectrometry (GC-MS)	Molecular Ion Peak (M ⁺): m/z 142.[4]
Mass Spectrometry (Predicted)	[M+H] ⁺ : 159.06160, [M+Na] ⁺ : 181.04354, [M] ⁺ : 158.05377[2].
Infrared (IR)	Expected strong C-F stretching vibrations in the fingerprint region (typically 1000-1200 cm ⁻¹), C-O stretching, and characteristic aromatic C-H and C=C stretching bands.

Synthesis and Experimental Protocols

The synthesis of **1-(Difluoromethoxy)-4-methylbenzene** is typically achieved through the difluoromethylation of p-cresol (4-methylphenol). Several methods for the difluoromethylation of phenols have been reported, often involving a source of difluorocarbene or a difluoromethylating agent.

General Synthesis Workflow

The logical flow for the synthesis of **1-(Difluoromethoxy)-4-methylbenzene** from p-cresol is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **1-(Difluoromethoxy)-4-methylbenzene**.

Detailed Experimental Protocol (Adapted from similar preparations)

This protocol is adapted from the synthesis of related difluoromethoxyarenes and provides a representative method for the preparation of **1-(Difluoromethoxy)-4-methylbenzene**.

Materials:

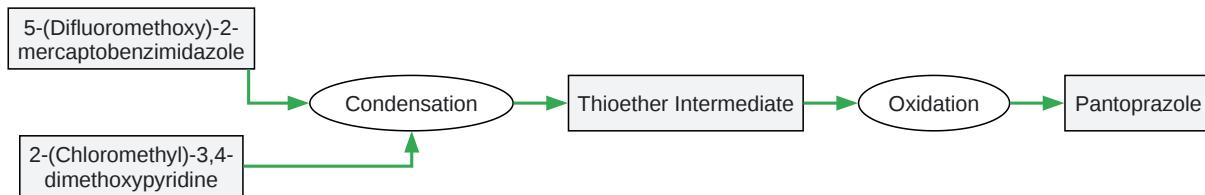
- p-Cresol (4-methylphenol)
- Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
- Chlorodifluoromethane (CHClF₂)
- A suitable solvent (e.g., water, DMF, or a biphasic system)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if using a biphasic system

Procedure:

- Preparation of the Reaction Mixture: In a high-pressure reaction vessel, dissolve p-cresol and a molar excess of sodium hydroxide or potassium carbonate in the chosen solvent. If a biphasic system is used, add the phase-transfer catalyst.

- Introduction of the Difluoromethylating Agent: Seal the reactor and carefully introduce chlorodifluoromethane gas at a controlled pressure.
- Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction is maintained under pressure for several hours, with the progress monitored by an appropriate analytical technique such as Gas Chromatography (GC).
- Work-up: After the reaction is complete, cool the reactor to room temperature and cautiously vent the excess chlorodifluoromethane.
- Extraction and Purification: Transfer the reaction mixture to a separatory funnel and, if necessary, dilute with water. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure **1-(Difluoromethoxy)-4-methylbenzene**.

Applications in Drug Development

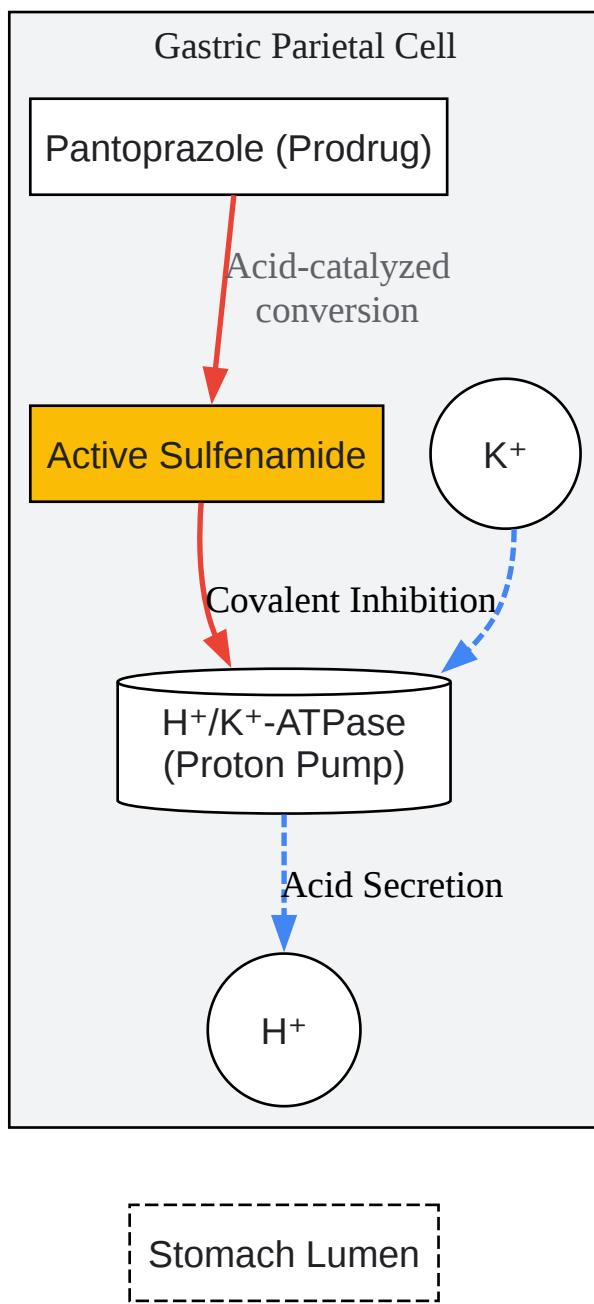

The difluoromethoxy group is a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor, enhancing interactions with biological targets. These properties make **1-(Difluoromethoxy)-4-methylbenzene** and its derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Key Intermediate in the Synthesis of Pantoprazole

A prominent application of a derivative of **1-(Difluoromethoxy)-4-methylbenzene** is in the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI). While not directly synthesized from **1-(Difluoromethoxy)-4-methylbenzene**, the core benzimidazole moiety of pantoprazole contains a difluoromethoxy group, highlighting the importance of this functional group in this class of drugs. The synthesis of pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a substituted pyridine derivative.

Synthetic Workflow for Pantoprazole

The following diagram illustrates the key steps in the synthesis of pantoprazole from its core intermediates.



[Click to download full resolution via product page](#)

Caption: Simplified synthetic workflow for Pantoprazole.

Signaling Pathway and Mechanism of Action of Pantoprazole

Pantoprazole exerts its therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells. This inhibition reduces the secretion of gastric acid into the stomach lumen.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Pantoprazole.

Conclusion

1-(Difluoromethoxy)-4-methylbenzene is a valuable and versatile fluorinated building block in modern organic synthesis. Its utility is particularly evident in the pharmaceutical industry, where the incorporation of the difluoromethoxy group can significantly enhance the properties of

active pharmaceutical ingredients. The synthesis of this compound is achievable through established difluoromethylation methods, and its application as a precursor to complex molecules like pantoprazole underscores its importance. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and related fluorinated intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Difluoromethoxy)-4-methylbenzene | CAS#:1583-83-1 | Chemsoc [chemsoc.com]
- 2. PubChemLite - 1-(difluoromethoxy)-4-methylbenzene (C8H8F2O) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Difluoromethoxy)-4-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073539#1-difluoromethoxy-4-methylbenzene-cas-number-1583-83-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com